molecular formula C13H16BrF3N2OS B2517623 4-bromo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-carboxamide CAS No. 2320150-91-0

4-bromo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-carboxamide

Cat. No.: B2517623
CAS No.: 2320150-91-0
M. Wt: 385.24
InChI Key: CTSTZHBAYWXULM-UHFFFAOYSA-N
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Description

4-bromo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-carboxamide is a complex organic compound that features a bromine atom, a trifluoroethyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4-bromo-thiophene-2-carboxylic acid with 1-(2,2,2-trifluoroethyl)piperidine in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOPO (hydroxybenzotriazole) in a solvent mixture of acetonitrile, ethanol, and water .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in the presence of a suitable catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: The corresponding hydrogenated compound.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 4-bromo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-carboxamide is not well-documented. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its bromine and trifluoroethyl groups. These interactions can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-carboxamide is unique due to the presence of both a thiophene ring and a piperidine moiety, which are not commonly found together in similar compounds. This unique structure may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrF3N2OS/c14-10-5-11(21-7-10)12(20)18-6-9-1-3-19(4-2-9)8-13(15,16)17/h5,7,9H,1-4,6,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSTZHBAYWXULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CS2)Br)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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